molecular formula C8H10N4 B15220930 3-(Hydrazinylmethyl)imidazo[1,2-a]pyridine

3-(Hydrazinylmethyl)imidazo[1,2-a]pyridine

Cat. No.: B15220930
M. Wt: 162.19 g/mol
InChI Key: VHWABHBMWQCJEU-UHFFFAOYSA-N
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Description

3-(Hydrazinylmethyl)imidazo[1,2-a]pyridine is a functionalized derivative of the imidazo[1,2-a]pyridine scaffold, a privileged structure in scientific research . This fused bicyclic heterocycle is of significant interest due to its wide range of applications in both medicinal chemistry and material sciences. The imidazo[1,2-a]pyridine core is a key structural component in several marketed pharmaceutical drugs, such as the anxiolytic Alpidem and the insomnia treatment Zolpidem, underscoring its pharmacological relevance . In anti-infective research, this scaffold has been extensively explored, leading to potent anti-tuberculosis agents that target the cytochrome bcc complex of Mycobacterium tuberculosis , with several analogs demonstrating exceptional activity against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains . The hydrazinylmethyl group at the C3 position is a versatile functional handle for further chemical modification. Researchers can leverage this group to synthesize diverse derivatives, such as hydrazones and other conjugates, for the development of structure-activity relationships (SAR) or the creation of molecular probes . Beyond pharmacology, imidazo[1,2-a]pyridine derivatives have notable photophysical properties, making them candidates for use as organic fluorophores, biomarkers, and chemosensors . The presence of electron-donating substituents like hydroxymethyl groups on similar compounds has been shown to enhance fluorescence intensity, suggesting the potential of this analog in the design of new optical materials . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. REFERENCES 1. PMC3541357 - Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine 2. ScienceDirect - Photophysical properties of 3-arylthioimidazo[1,2-a]pyridine derivatives 3. PMC3733398 - Advancement of Imidazo[1,2-a]pyridines with Improved... 4. PMC10131611 - Recent developments of imidazo[1,2-a]pyridine analogues...

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

imidazo[1,2-a]pyridin-3-ylmethylhydrazine

InChI

InChI=1S/C8H10N4/c9-11-6-7-5-10-8-3-1-2-4-12(7)8/h1-5,11H,6,9H2

InChI Key

VHWABHBMWQCJEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C=C1)CNN

Origin of Product

United States

Strategic Synthetic Methodologies for 3 Hydrazinylmethyl Imidazo 1,2 a Pyridine

Retrosynthetic Analysis of the 3-(Hydrazinylmethyl)imidazo[1,2-a]pyridine Framework

A retrosynthetic analysis of this compound reveals several key bond disconnections that inform the primary synthetic strategies. The most logical disconnection is at the C3-carbon bond, leading to an imidazo[1,2-a]pyridine (B132010) core and a separate hydrazinylmethyl synthon. This approach focuses on first assembling the imidazo[1,2-a]pyridine nucleus, followed by the introduction of the hydrazinylmethyl group.

Alternatively, a disconnection within the imidazole (B134444) ring of the bicyclic system suggests building the ring onto a pre-functionalized pyridine (B92270) derivative. This could involve the reaction of a 2-aminopyridine (B139424) with a three-carbon component already bearing the protected hydrazinylmethyl moiety. However, the former strategy is generally more common and versatile.

Direct Synthetic Routes to the Imidazo[1,2-a]pyridine Nucleus

The construction of the core imidazo[1,2-a]pyridine ring system is a well-established area of heterocyclic chemistry, with several reliable methods available. rsc.orgresearchgate.net

Condensation Reactions of 2-Aminopyridines with Precursors

One of the most classical and widely used methods for synthesizing imidazo[1,2-a]pyridines is the condensation of 2-aminopyridines with α-halocarbonyl compounds. acs.org This reaction, often referred to as the Tschitschibabin reaction, typically proceeds by initial N-alkylation of the pyridine ring nitrogen of the 2-aminopyridine, followed by intramolecular cyclization and dehydration to form the fused imidazole ring. bio-conferences.org A variety of α-haloketones and α-haloaldehydes can be employed, allowing for diverse substitution patterns at the C2 and C3 positions of the resulting imidazo[1,2-a]pyridine. bio-conferences.org

Similarly, condensation reactions with other precursors such as ketones and aldehydes are also prevalent. acs.org For instance, the reaction of 2-aminopyridines with ketones can be promoted by various catalysts to yield 2,3-disubstituted imidazo[1,2-a]pyridines. nih.gov

Multicomponent Reactions (MCRs) for Imidazo[1,2-a]pyridine Formation

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like imidazo[1,2-a]pyridines in a single step. beilstein-journals.org The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example, involving the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. mdpi.comnih.gov This powerful reaction allows for the rapid generation of a diverse library of 3-aminoimidazo[1,2-a]pyridine derivatives. bio-conferences.orgnih.gov The versatility of the GBB reaction stems from the wide variety of commercially available or readily accessible starting materials. nih.gov

Other MCRs have also been developed, such as the three-component coupling of 2-aminopyridine, an aldehyde, and a terminal alkyne, often catalyzed by copper. bio-conferences.org These methods provide direct access to a broad range of substituted imidazo[1,2-a]pyridines. bio-conferences.org

Transition-Metal Catalyzed Cyclization and Coupling Strategies

Transition-metal catalysis has emerged as a powerful tool for the synthesis of imidazo[1,2-a]pyridines, offering mild reaction conditions and high efficiency. researchgate.net Copper-catalyzed reactions are particularly common. For instance, a copper(I)-catalyzed aerobic oxidative coupling of 2-aminopyridines and acetophenones provides a direct route to 2-phenylimidazo[1,2-a]pyridines. organic-chemistry.org Similarly, copper-catalyzed three-component reactions of 2-aminopyridines, aldehydes, and terminal alkynes have been developed. nih.govacs.org

Palladium-catalyzed cross-coupling reactions have also been employed in the synthesis of the imidazo[1,2-a]pyridine core. These methods often involve the formation of key C-N and C-C bonds in the cyclization process. nih.gov

Installation of the Hydrazinylmethyl Moiety at the C3-Position

Once the imidazo[1,2-a]pyridine nucleus is formed, the next critical step is the introduction of the hydrazinylmethyl group at the C3 position. The C3 position of the imidazo[1,2-a]pyridine ring is known to be nucleophilic and susceptible to electrophilic substitution. nih.gov

Direct C-H Functionalization Approaches at C3

Direct C-H functionalization has become an increasingly important strategy in organic synthesis due to its atom and step economy. researchgate.net For the imidazo[1,2-a]pyridine system, the C3-H bond is the most acidic and reactive, making it a prime target for direct functionalization. nih.gov

While direct hydrazinylmethylation in a single step is less common, a two-step approach is often employed. This typically involves an initial C-H functionalization to introduce a handle at the C3 position, which can then be converted to the hydrazinylmethyl group. For instance, a Friedel-Crafts type reaction with an appropriate electrophile can introduce a carbonyl or a hydroxymethyl group. A three-component aza-Friedel–Crafts reaction of imidazo[1,2-a]pyridines, aldehydes, and amines, catalyzed by a Lewis acid like Y(OTf)3, can be used to install an aminomethyl group at C3. nih.gov This can then be further elaborated to the desired hydrazinylmethyl moiety.

Recent advancements have also explored metal-free C-H functionalization. For example, a metal-free C3-H hydrazination of imidazo[1,2-a]pyridines with azodiformates has been developed, which proceeds in water at room temperature. clockss.org While this directly installs a hydrazine (B178648) group, subsequent modification would be required to obtain the hydrazinylmethyl substituent.

Functional Group Interconversion (FGI) from Precursors (e.g., Aminomethyl, Halomethyl)

A primary route to this compound involves the functional group interconversion (FGI) of readily accessible C3-substituted precursors, notably those bearing aminomethyl or halomethyl groups.

From Halomethyl Precursors: The synthesis of 3-(halomethyl)imidazo[1,2-a]pyridines, such as the chloro or bromo derivatives, serves as a common entry point. These precursors can be synthesized through various methods, including the reaction of 2-aminopyridines with 1,3-dihaloacetones. Once obtained, the 3-(halomethyl)imidazo[1,2-a]pyridine can undergo nucleophilic substitution with hydrazine or hydrazine hydrate (B1144303) to yield the desired this compound. This reaction is analogous to the synthesis of other hydrazine-containing heterocyclic compounds where a halogenated precursor is treated with hydrazine hydrate. For instance, the synthesis of 2-hydrazinopyridine (B147025) is achieved by reacting 2-chloropyridine (B119429) with hydrazine hydrate. asianpubs.org Similarly, 1-(3-chloro-pyridin-2-yl)hydrazine has been synthesized from 2,3-dichloropyridine (B146566) and hydrazine hydrate. google.com While specific yields for the target molecule were not found in the literature, the general reactivity of halomethyl groups attached to heterocyclic systems suggests this is a viable synthetic route.

PrecursorReagentProductReference
3-(Chloromethyl)imidazo[1,2-a]pyridineHydrazine hydrateThis compoundAnalogous reactions suggest viability asianpubs.orggoogle.com
3-(Bromomethyl)imidazo[1,2-a]pyridineHydrazine hydrateThis compoundAnalogous reactions suggest viability

Strategic Considerations for Regioselectivity at C3

The inherent electronic properties of the imidazo[1,2-a]pyridine ring system favor electrophilic substitution and other functionalizations at the C3 position. researchgate.net This regioselectivity is a key strategic advantage in the synthesis of this compound, as it simplifies the introduction of the necessary one-carbon substituent at the desired location.

Various synthetic methods for the imidazo[1,2-a]pyridine core inherently lead to C3-functionalized products. For example, the classic condensation of 2-aminopyridines with α-haloketones or related 1,2-bielectrophiles is a widely used method that can be tailored to introduce a precursor for the methylhydrazine group at C3. nih.gov Furthermore, multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, provide a convergent and often regioselective route to 3-aminoimidazo[1,2-a]pyridines, which can be further elaborated. nih.govbeilstein-journals.org

Direct C-H functionalization at the C3 position has also emerged as a powerful tool. These methods avoid the need for pre-functionalized starting materials and offer a more atom-economical approach. nih.govrsc.org The electron-rich nature of the C3 position makes it susceptible to attack by various electrophiles and radical species, enabling the introduction of a range of functional groups that can be converted to the desired hydrazinylmethyl moiety. researchgate.netrsc.org

Sustainable and Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including imidazo[1,2-a]pyridine derivatives. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Catalyst-Free and Solvent-Free Methodologies

A number of synthetic protocols for imidazo[1,2-a]pyridines have been developed that operate under catalyst-free and, in some cases, solvent-free conditions. nih.govorganic-chemistry.org These methods often rely on the intrinsic reactivity of the starting materials, sometimes enhanced by thermal or microwave activation. For instance, the condensation of 2-aminopyridines with β-keto esters to form imidazo[1,2-a]pyridines has been achieved under solvent-free conditions with high yields and short reaction times. researchgate.net Such catalyst-free approaches not only simplify the reaction setup and purification but also reduce the environmental impact associated with catalyst toxicity and disposal.

Electrochemical and Photoredox Catalysis in C-H Functionalization

Electrochemical synthesis and photoredox catalysis represent cutting-edge green chemistry techniques for C-H functionalization. These methods utilize electricity or visible light, respectively, as clean energy sources to generate reactive intermediates, often avoiding the need for harsh oxidants or metal catalysts.

Electrochemical Synthesis: Electrochemical methods have been successfully employed for the C3-functionalization of imidazo[1,2-a]pyridines. For example, an electrochemical approach for the intermolecular C–N bond formation and cyclization of ketones with 2-aminopyridines has been developed to synthesize imidazo[1,2-a]pyridines under environmentally benign conditions. beilstein-journals.org This method proceeds in a simple undivided cell without external oxidants. Furthermore, the synthesis of 3-bromoimidazo[1,2-a]pyridines has been achieved directly from 2-aminopyridines and α-bromoketones via an electrochemical domino condensation/bromination sequence. scispace.com

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the regioselective C-H functionalization of imidazo[1,2-a]pyridines at the C3 position. nih.gov This technique often employs a photosensitizer that, upon light absorption, can initiate a single-electron transfer process to generate radical intermediates. These radicals can then react with the imidazo[1,2-a]pyridine core to introduce various functional groups. For instance, photoredox-catalyzed methods have been developed for the C3-alkylation and C3-arylation of imidazo[1,2-a]pyridines. nih.govrsc.org These reactions typically proceed under mild conditions and exhibit good functional group tolerance. The use of chlorophyll (B73375) as a natural and biodegradable photocatalyst further enhances the green credentials of this approach. rsc.org

Green Chemistry ApproachKey FeaturesApplication to Imidazo[1,2-a]pyridine SynthesisRepresentative References
Catalyst-Free Synthesis- Reduced waste and cost- Simplified purificationDirect condensation of 2-aminopyridines with various reagents. nih.govresearchgate.net
Electrochemical Synthesis- Use of electricity as a clean reagent- Avoids stoichiometric oxidantsC-N bond formation and halogenation at C3. beilstein-journals.orgscispace.com
Photoredox Catalysis- Use of visible light as an energy source- Mild reaction conditionsC-H functionalization at C3, including alkylation and arylation. nih.govnih.govrsc.org

Microwave-Assisted Synthesis Enhancements

Microwave irradiation has become a widely adopted technology in organic synthesis to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.govrsc.org The application of microwave assistance to the synthesis of imidazo[1,2-a]pyridine derivatives has been extensively reported. scispace.comacs.orgmdpi.com For example, the Groebke–Blackburn–Bienaymé multicomponent reaction to produce 3-aminoimidazo[1,2-a]pyridines can be significantly expedited using microwave irradiation. scispace.comnih.govmdpi.com Similarly, the synthesis of various 2,3-disubstituted imidazo[1,2-a]pyridines has been efficiently achieved through microwave-assisted one-pot, three-component reactions. rsc.org These methods often align with green chemistry principles by reducing reaction times and energy consumption.

Chemical Reactivity and Derivatization of 3 Hydrazinylmethyl Imidazo 1,2 a Pyridine

Reactivity Profile of the Imidazo[1,2-a]pyridine (B132010) Scaffold

The imidazo[1,2-a]pyridine ring system is an electron-rich aromatic scaffold, which influences its reactivity towards various reagents. Its reactivity is a composite of the individual electronic properties of the fused imidazole (B134444) and pyridine (B92270) rings.

Electrophilic Aromatic Substitution on the Imidazo[1,2-a]pyridine Ring System

The imidazo[1,2-a]pyridine ring system is susceptible to electrophilic aromatic substitution. The regioselectivity of this reaction is largely governed by the electronic distribution within the bicyclic system. Theoretical studies and experimental evidence indicate that the C-3 position is the most electron-rich and, therefore, the most favorable site for electrophilic attack. This is due to the ability of the nitrogen atom at position 4 to stabilize the resulting cationic intermediate, often referred to as the Wheland intermediate, through resonance.

Attack at the C-3 position allows for the delocalization of the positive charge over the six-membered pyridine ring, which helps to maintain a degree of aromaticity in the transition state. In contrast, electrophilic attack at other positions, such as C-2, would lead to less stable intermediates. Consequently, reactions such as nitration, halogenation, and Friedel-Crafts acylation on the unsubstituted imidazo[1,2-a]pyridine scaffold predominantly occur at the C-3 position. When the C-3 position is already substituted, as in the case of 3-(hydrazinylmethyl)imidazo[1,2-a]pyridine, electrophilic attack may be directed to other positions, such as C-5, depending on the nature of the substituent and the reaction conditions.

Nucleophilic Reactivity at Key Positions

While the imidazo[1,2-a]pyridine ring is generally electron-rich, certain positions can exhibit susceptibility to nucleophilic attack, particularly when activated by electron-withdrawing groups. For instance, the presence of a nitro group at the C-3 position can facilitate nucleophilic aromatic substitution. In such cases, strong nucleophiles can displace the nitro group. However, in the context of this compound, the hydrazinylmethyl group is not a strong activating group for nucleophilic substitution on the ring. Nucleophilic attack is more likely to occur at the electrophilic carbon of a functional group attached to the ring rather than on the ring itself, unless the ring is further activated.

Transformations of the Hydrazinylmethyl Functional Group

The hydrazinylmethyl group at the C-3 position is a versatile functional handle that allows for a wide array of chemical modifications. The reactivity of this group is centered around the nucleophilic nitrogen atoms of the hydrazine (B178648) moiety.

Condensation Reactions with Carbonyl Compounds for Schiff Base Formation

The primary amine of the hydrazinylmethyl group readily undergoes condensation reactions with various aldehydes and ketones to form the corresponding hydrazones, which are a class of Schiff bases. This reaction is typically acid-catalyzed and proceeds through the initial formation of a carbinolamine intermediate, followed by dehydration to yield the stable C=N double bond of the hydrazone.

The reaction is highly versatile, allowing for the introduction of a wide range of substituents onto the this compound core, depending on the structure of the carbonyl compound used. These resulting Schiff bases are often crystalline solids and can serve as valuable intermediates for further synthetic transformations or as target molecules in their own right.

Reactant 1Reactant 2 (Carbonyl Compound)Product (Schiff Base)Reaction Conditions
This compoundSubstituted Benzaldehyde(E)-1-((Imidazo[1,2-a]pyridin-3-yl)methyl)-2-(substituted benzylidene)hydrazineEthanol, catalytic acetic acid, reflux
This compoundAcetophenone1-((Imidazo[1,2-a]pyridin-3-yl)methyl)-2-(1-phenylethylidene)hydrazineMethanol, reflux
This compound2-Pyridinecarboxaldehyde(E)-1-((Imidazo[1,2-a]pyridin-3-yl)methyl)-2-(pyridin-2-ylmethylene)hydrazineEthanol, room temperature

Cyclization Reactions Leading to Novel Fused Heterocycles (e.g., Triazoles, Pyrazoles)

The hydrazinylmethyl group is a key precursor for the synthesis of various fused heterocyclic systems. The two adjacent nitrogen atoms of the hydrazine moiety provide the necessary framework for constructing five-membered rings like pyrazoles and triazoles.

Pyrazoles: Condensation of this compound with 1,3-dicarbonyl compounds, such as β-diketones or β-ketoesters, leads to the formation of pyrazole (B372694) derivatives. The reaction proceeds through an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The regioselectivity of the cyclization can be influenced by the nature of the substituents on the dicarbonyl compound.

Reactant 1Reactant 2 (Dicarbonyl Compound)Product (Fused Pyrazole)Reaction Conditions
This compoundAcetylacetone3-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)imidazo[1,2-a]pyridineAcetic acid, reflux
This compoundEthyl acetoacetate1-((Imidazo[1,2-a]pyridin-3-yl)methyl)-3-methyl-1H-pyrazol-5(4H)-oneEthanol, reflux

Triazoles: The hydrazinylmethyl group can also be utilized in the construction of 1,2,4-triazole (B32235) rings. For example, reaction with isothiocyanates followed by cyclization of the resulting thiosemicarbazide (B42300) intermediate in the presence of a base can lead to the formation of triazole-thiones. These can be further alkylated to introduce additional diversity.

N-Alkylation, Acylation, and Sulfonylation Strategies

The nitrogen atoms of the hydrazinylmethyl group are nucleophilic and can be readily functionalized through alkylation, acylation, and sulfonylation reactions.

N-Alkylation: The hydrazine moiety can be alkylated using various alkylating agents such as alkyl halides. The degree of alkylation (mono- or di-alkylation) can often be controlled by the stoichiometry of the reactants and the reaction conditions. The use of a base is typically required to deprotonate the hydrazine and enhance its nucleophilicity.

Acylation: Acylation of the hydrazinylmethyl group can be achieved using acylating agents like acid chlorides or anhydrides. This reaction leads to the formation of stable acyl hydrazides. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

Sulfonylation: Similarly, sulfonylation can be accomplished by reacting this compound with sulfonyl chlorides in the presence of a base. This results in the formation of sulfonamides, which are important functional groups in medicinal chemistry.

Reaction TypeReagentProductGeneral Conditions
N-AlkylationAlkyl Halide (e.g., CH3I)N-Alkyl-3-(hydrazinylmethyl)imidazo[1,2-a]pyridineBase (e.g., K2CO3), Solvent (e.g., DMF)
AcylationAcid Chloride (e.g., Acetyl chloride)N'-((Imidazo[1,2-a]pyridin-3-yl)methyl)acetohydrazideBase (e.g., Triethylamine), Solvent (e.g., DCM)
SulfonylationSulfonyl Chloride (e.g., p-Toluenesulfonyl chloride)N'-((Imidazo[1,2-a]pyridin-3-yl)methyl)-4-methylbenzenesulfonohydrazideBase (e.g., Pyridine), Solvent (e.g., CH2Cl2)

Oxidation and Reduction Chemistry of the Hydrazine Moiety

The hydrazine functional group in this compound is a focal point of its chemical reactivity, susceptible to a range of oxidation and reduction transformations. These reactions are fundamental for the derivatization of the molecule and for its potential applications in various fields.

Oxidation Reactions: The oxidation of the hydrazine moiety can lead to several products depending on the oxidizing agent and reaction conditions. Mild oxidizing agents, such as mercury(II) oxide or lead(IV) acetate, can convert the hydrazine to the corresponding diazene (B1210634) derivative. This transformation is of significant interest as diazenes are valuable intermediates in organic synthesis, capable of participating in cycloaddition reactions and acting as precursors for other nitrogen-containing functional groups.

Stronger oxidizing agents, including potassium permanganate (B83412) or hydrogen peroxide, can lead to the cleavage of the nitrogen-nitrogen bond, resulting in the formation of the corresponding aldehyde, 3-formylimidazo[1,2-a]pyridine. This oxidative cleavage provides a synthetic route to introduce a carbonyl group at the C3-methyl position, which can then be further manipulated to introduce a wide variety of substituents. The reaction mechanism for this oxidation typically involves the formation of a diimide intermediate which is then hydrolyzed to the aldehyde.

Reduction Reactions: Conversely, the hydrazine moiety is relatively stable towards reduction. However, under forcing conditions with strong reducing agents like lithium aluminum hydride, the nitrogen-nitrogen bond can be cleaved to yield 3-(aminomethyl)imidazo[1,2-a]pyridine. This reductive cleavage offers a pathway to primary amines, which are themselves versatile synthetic intermediates.

A more common and synthetically useful transformation is the reductive amination of hydrazones derived from this compound. Condensation of the hydrazine with aldehydes or ketones readily forms the corresponding hydrazones. Subsequent reduction of these hydrazones, typically with sodium borohydride (B1222165) or sodium cyanoborohydride, provides access to a wide array of substituted hydrazine derivatives. This two-step process is a powerful method for introducing diverse molecular fragments onto the hydrazine nitrogen atoms.

ReagentProductFunctional Group Transformation
Mercury(II) oxide3-(Diazenylmethyl)imidazo[1,2-a]pyridineHydrazine to Diazene
Potassium permanganate3-Formylimidazo[1,2-a]pyridineHydrazine to Aldehyde
Lithium aluminum hydride3-(Aminomethyl)imidazo[1,2-a]pyridineHydrazine to Primary Amine
Aldehyde/Ketone then NaBH4N-Alkyl/Aryl-N'-(imidazo[1,2-a]pyridin-3-ylmethyl)hydrazineHydrazine to Substituted Hydrazine

Exploration of Structure-Reactivity Relationships within Derivatized Series

The chemical reactivity of the hydrazine moiety in this compound and its derivatives is intricately linked to the electronic nature of substituents on the imidazo[1,2-a]pyridine ring system. Understanding these structure-reactivity relationships is crucial for designing efficient synthetic routes and for fine-tuning the properties of the resulting molecules.

Electron-donating groups (EDGs) on the imidazo[1,2-a]pyridine core, such as methyl or methoxy (B1213986) groups, increase the electron density on the heterocyclic system. This enhanced electron density is relayed to the C3-methylhydrazine side chain, increasing the nucleophilicity of the hydrazine nitrogen atoms. Consequently, derivatives bearing EDGs are expected to exhibit faster rates in reactions where the hydrazine acts as a nucleophile, such as in the formation of hydrazones and in acylation reactions.

Conversely, electron-withdrawing groups (EWGs) like nitro or cyano groups on the imidazo[1,2-a]pyridine ring have the opposite effect. They decrease the electron density of the heterocyclic system, thereby reducing the nucleophilicity of the hydrazine moiety. As a result, derivatives with EWGs are generally less reactive in nucleophilic substitution reactions. However, the decreased electron density can make the N-H protons of the hydrazine more acidic, potentially facilitating reactions that proceed via deprotonation.

The position of the substituent on the imidazo[1,2-a]pyridine ring also plays a significant role. Substituents at positions 5 and 7 have a more pronounced electronic effect on the C3 position compared to substituents at positions 6 and 8, due to the nature of the resonance structures of the bicyclic system.

Substituent on Imidazo[1,2-a]pyridineEffect on Hydrazine NucleophilicityExpected Reactivity in Hydrazone Formation
-CH3 (EDG)IncreasedFaster
-OCH3 (EDG)IncreasedFaster
-Cl (EWG)DecreasedSlower
-NO2 (EWG)DecreasedSlower

Application in Divergent Synthesis for Complex Molecular Libraries

The inherent reactivity of the hydrazine group makes this compound an excellent starting point for divergent synthesis, a strategy that allows for the rapid generation of a large number of structurally diverse compounds from a common intermediate. This approach is particularly valuable in drug discovery and materials science for the exploration of chemical space.

The primary utility of this compound in divergent synthesis lies in its ability to readily form hydrazones with a vast library of commercially available aldehydes and ketones. These hydrazones can then serve as versatile intermediates for a multitude of subsequent transformations.

For instance, the hydrazone library can be subjected to cyclization reactions to generate a wide range of heterocyclic systems. Reaction with β-dicarbonyl compounds can lead to the formation of pyrazole derivatives, while reaction with α-haloketones can yield pyridazine (B1198779) derivatives. Each of these cyclization reactions introduces a new ring system, significantly increasing the molecular complexity and diversity of the library.

Furthermore, the hydrazone linkage itself can be a site for further derivatization. As mentioned earlier, reduction of the hydrazones provides access to substituted hydrazines. Alternatively, the hydrazones can undergo 1,3-dipolar cycloaddition reactions, acting as precursors to azomethine imines, which can then react with various dipolarophiles to create complex polycyclic structures.

This divergent approach, starting from a single, readily accessible building block, enables the efficient construction of large and diverse molecular libraries. The resulting compounds, all sharing the core imidazo[1,2-a]pyridine motif but differing in the appended functionalities and heterocyclic systems, are valuable for high-throughput screening in the search for new bioactive molecules and functional materials.

Reaction with HydrazoneResulting Molecular Scaffold
β-Dicarbonyl compoundsPyrazoles
α-HaloketonesPyridazines
Dipolarophiles (via azomethine imine)Polycyclic systems

Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of imidazo[1,2-a]pyridine (B132010) derivatives, providing precise mass measurements that facilitate the determination of elemental compositions. In the synthesis of 3-(Hydrazinylmethyl)imidazo[1,2-a]pyridine, HRMS would be employed to monitor the reaction progress by identifying the masses of starting materials, intermediates, and the final product. The high accuracy of HRMS, typically to within a few parts per million (ppm), allows for the confident confirmation of the desired product's molecular formula. Techniques such as Electrospray Ionization (ESI) are commonly used for the analysis of such polar, nitrogen-containing heterocyclic compounds.

Table 1: Illustrative HRMS Data for Imidazo[1,2-a]pyridine Derivatives

Compound Molecular Formula Calculated m/z [M+H]⁺ Found m/z [M+H]⁺
2,6-Dimethylimidazo[1,2-a]pyridine C₉H₁₀N₂ 147.0917 147.0922
6-Iodo-2-methylimidazo[1,2-a]pyridine C₈H₇IN₂ 258.9727 258.9741

This table presents data for related imidazo[1,2-a]pyridine compounds to illustrate the application of HRMS and is not data for this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a suite of advanced NMR experiments would be necessary to fully characterize its structure.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts, multiplicities, and coupling constants in the ¹H NMR spectrum would confirm the connectivity of the protons in the imidazo[1,2-a]pyridine core and the hydrazinylmethyl side chain.

Two-dimensional (2D) NMR techniques are essential for more complex structural assignments. Correlation Spectroscopy (COSY) would reveal proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would establish one-bond and multiple-bond correlations between protons and carbons, respectively. For conformational analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) would be employed to identify protons that are close in space, providing insights into the molecule's three-dimensional structure. Diffusion Ordered Spectroscopy (DOSY) can be used to determine the diffusion coefficient of the molecule, which can be related to its size and shape.

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography offers an unparalleled level of detail regarding the solid-state structure of a molecule, providing precise bond lengths, bond angles, and intermolecular interactions. For this compound, obtaining single crystals suitable for X-ray diffraction would yield an unambiguous confirmation of its molecular structure. This technique would definitively establish the connectivity of the atoms and the conformation of the molecule in the crystalline state. Furthermore, X-ray crystallography can reveal details about hydrogen bonding networks, which are expected to be significant for a molecule containing a hydrazinyl group.

Application of Hyphenated Techniques for Complex Mixture Analysis and Reaction Intermediates

In the synthesis and analysis of this compound, complex mixtures containing the product, unreacted starting materials, and byproducts are often encountered. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are invaluable for analyzing such mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for separating the components of a mixture and obtaining their mass spectra simultaneously. This allows for the identification of each component, including reaction intermediates that may be present in low concentrations. High-Performance Liquid Chromatography (HPLC) coupled with NMR spectroscopy (HPLC-NMR) can provide even more detailed structural information on the separated components.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of chemical bonds. For this compound, FT-IR and Raman spectra would show characteristic vibrational bands for the N-H stretches of the hydrazinyl group, C-H stretches of the aromatic and methylene (B1212753) groups, and the C=N and C=C stretching vibrations of the imidazo[1,2-a]pyridine ring system.

These techniques are particularly sensitive to hydrogen bonding interactions. The position and shape of the N-H stretching bands can provide insights into the strength and nature of intramolecular and intermolecular hydrogen bonds, which can significantly influence the compound's physical and chemical properties.

Table 2: Compound Names Mentioned

Compound Name
This compound
2,6-Dimethylimidazo[1,2-a]pyridine
6-Iodo-2-methylimidazo[1,2-a]pyridine

Computational and Theoretical Studies on 3 Hydrazinylmethyl Imidazo 1,2 a Pyridine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a prominent quantum chemical method used to study the electronic properties of molecules. DFT calculations for imidazo[1,2-a]pyridine (B132010) derivatives provide a detailed understanding of their structure, stability, and reactivity by analyzing various molecular orbitals and electronic descriptors. scirp.orgmdpi.com

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. scirp.orgmdpi.com

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. scirp.orgnih.gov Conversely, a small energy gap indicates that a molecule is more reactive and polarizable. nih.gov For derivatives of the imidazo[1,2-a]pyridine scaffold, DFT calculations at the B3LYP/6-311+G(d,P) level have been used to determine these values. scirp.org The energy gap is a key indicator of the molecule's potential bioactivity, stemming from intramolecular charge transfer. scirp.org

ParameterEnergy Value (eV)Significance
EHOMO-6.2967Electron-donating ability
ELUMO-1.8096Electron-accepting ability
Energy Gap (ΔE)4.4871Chemical reactivity and stability

Table 1: Frontier Molecular Orbital energies for a representative imidazole (B134444) derivative. scirp.org Data derived from DFT/B3LYP/6-311+G(d,P) calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. mdpi.commdpi.com The MEP map displays regions of varying electrostatic potential on the molecular surface.

Negative Regions (Red/Yellow): These areas have an excess of electrons and correspond to high negative electrostatic potential. They are susceptible to electrophilic attack and are indicative of nucleophilic sites. scispace.com For imidazo[1,2-a]pyridine derivatives, these regions are typically located around nitrogen and oxygen atoms. mdpi.com

Positive Regions (Blue/Green): These areas are electron-deficient and have high positive electrostatic potential. They are prone to nucleophilic attack and represent the electrophilic sites of the molecule. scispace.com

Chemical Hardness (η): This parameter measures the resistance of a molecule to changes in its electron distribution. A molecule with a high hardness value is considered "hard," indicating high stability and low reactivity. scirp.orgmdpi.com It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), softness indicates the ease with which a molecule's electron cloud can be polarized. "Soft" molecules, with high softness values, are more reactive. mdpi.com

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is a measure of the energy stabilization when the system acquires additional electronic charge from the environment.

For imidazo[1,2-a]pyridine derivatives, these descriptors provide a quantitative measure of their chemical behavior. mdpi.com Studies on related imidazole compounds have reported chemical hardness values around 2.24 eV, which is considered relatively high and suggests significant stability. scirp.org

Global Reactivity DescriptorCalculated Value (eV)Interpretation
Chemical Hardness (η)2.2449High stability, low reactivity
Chemical Softness (S)~0.51 - 0.80Indicates relative reactivity
Electronegativity (χ)4.05315Electron-attracting power
Electrophilicity Index (ω)3.6545Capacity to accept electrons

Table 2: Global reactivity descriptors for a representative imidazole derivative. scirp.orgmdpi.com Values are calculated using HOMO/LUMO energies.

Conformational Analysis and Tautomerism Studies

The biological function of a molecule is intrinsically linked to its three-dimensional shape and structural flexibility. Conformational analysis investigates the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For 3-(Hydrazinylmethyl)imidazo[1,2-a]pyridine, the hydrazinylmethyl side chain introduces significant conformational flexibility. Theoretical studies on hydrazine (B178648) itself reveal that the molecule has a preferred dihedral angle of about 95° and faces distinct energy barriers for rotation and inversion, which would influence the conformational preferences of the side chain in the target molecule.

Tautomerism, the interconversion of structural isomers through proton migration, is another critical aspect. The imidazo[1,2-a]pyridine ring system and the attached hydrazinyl group can potentially exist in different tautomeric forms. Computational studies on related pyridine (B92270) derivatives show that the relative stability of different tautomers (e.g., thione vs. thiol or keto vs. enol) can be determined using DFT calculations. acs.orgnih.gov These studies help identify the most stable and likely predominant tautomer under physiological conditions, which is essential for understanding its interactions with biological receptors. While specific conformational and tautomeric studies on this compound are not extensively documented, computational methods provide a robust framework for such future investigations.

Molecular Docking and Dynamics Simulations for Theoretical Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand to a biological target, such as a protein or enzyme. These methods provide detailed insights into the binding mechanisms at an atomic level.

Molecular docking predicts the preferred orientation of a ligand within the active site of a target protein, estimating its binding affinity through a scoring function. For various imidazo[1,2-a]pyridine derivatives, docking studies have been performed against a range of therapeutic targets. nih.govnih.gov These simulations reveal key binding interactions, such as:

Hydrogen Bonds: Interactions with specific amino acid residues like Gly158, Met195, and Pro38 in pantothenate synthetase have been identified. nih.govresearchgate.net

Pi-Cation Interactions: Favorable interactions with aromatic residues such as Hie47. nih.govresearchgate.net

Hydrophobic Interactions: Engagement with nonpolar pockets within the binding site.

MD simulations complement docking by providing a dynamic view of the ligand-target complex over time, allowing for the assessment of its stability and conformational changes. For instance, studies on an imidazo[1,2-a]pyridine derivative targeting the KRASG12D protein showed that the compound could induce conformational shifts in the protein's switch-I and switch-II regions, stabilizing an inactive state.

Protein TargetPDB IDKey Interacting ResiduesBinding Score (kcal/mol)
Human Leukotriene A-4 Hydrolase3U9WNot specified-11.237
Pantothenate Synthetase3IVXGly158, Met195, Pro38, Hie47Not specified
OxidoreductaseNot specifiedHis 222, Tyr 216, Lys 270-9.207
Human ACE2 & Spike Protein7U0NNot specified-9.1 (ACE2), -7.3 (Spike)

Table 3: Summary of molecular docking results for various imidazo[1,2-a]pyridine derivatives against different protein targets. mdpi.comnih.govnih.gov

Mechanistic Insights from Computational Modeling for Synthetic Transformations

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For the synthesis of 3-substituted imidazo[1,2-a]pyridines, quantum chemical calculations have been employed to understand the underlying reaction pathways.

One studied transformation involves the cyclization of an imino pyridinium (B92312) salt intermediate. Computational analysis revealed two possible mechanistic pathways: a pericyclic 1,5-electrocyclization and an intramolecular Mannich-type addition. The calculations showed a clear preference for the Mannich-type addition. This pathway proceeds through a Baldwin-allowed 5-exo-trig cyclization, which is kinetically more favorable than the alternative, a formally anti-Baldwin 5-endo-trig process. By modeling the transition states and reaction coordinates, researchers can confirm the most plausible mechanism, explaining the observed product formation and guiding the optimization of reaction conditions.

Exploration of Potential Applications and Interdisciplinary Research Directions

Role as Versatile Building Blocks in Organic Synthesis

The imidazo[1,2-a]pyridine (B132010) nucleus is a valuable scaffold in organic synthesis, and the C-3 position is particularly amenable to functionalization. nih.govrsc.org The presence of the hydrazinylmethyl group on 3-(Hydrazinylmethyl)imidazo[1,2-a]pyridine introduces a highly reactive nucleophilic site, rendering the molecule a versatile building block for constructing more complex chemical entities.

One of the primary applications of hydrazine (B178648) derivatives in synthesis is the formation of other heterocyclic systems. For instance, hydrazines are key precursors in the synthesis of pyrazoles through cyclocondensation reactions with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. nih.govnih.gov The reaction of a compound like this compound with appropriate diketones or chalcones can lead to the formation of novel pyrazole-substituted imidazo[1,2-a]pyridines. derpharmachemica.com These reactions often proceed with high regioselectivity. organic-chemistry.org

The Vilsmeier-Haack reaction is another synthetic route where hydrazones, derived from hydrazines, can be cyclized to form 4-formylpyrazoles, demonstrating the utility of the hydrazine group in constructing functionalized heterocycles. nih.govmdpi.com Furthermore, the hydrazinylmethyl moiety can participate in multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé (GBB) reaction, which is a powerful tool for synthesizing diverse libraries of imidazo[1,2-a]pyridine-based compounds. mdpi.comnih.govbeilstein-journals.orgmdpi.com The ability to use this compound as a foundational element for creating larger, more complex molecules underscores its importance as a versatile intermediate in synthetic organic chemistry. nih.gov

Table 1: Synthetic Reactions Utilizing Hydrazine Functionality

Reaction Type Reactants Product Significance
Pyrazole (B372694) Synthesis Hydrazine derivative, 1,3-Diketone Pyrazole Formation of a new heterocyclic ring nih.gov
Pyrazoline Synthesis Hydrazine derivative, Chalcone Pyrazoline (can be oxidized to pyrazole) Access to five-membered nitrogen heterocycles derpharmachemica.com
Vilsmeier-Haack Cyclization Hydrazone 4-Formylpyrazole Introduction of a functional group on the pyrazole ring mdpi.com

Development as Fluorescent Probes and Chemosensors (e.g., for Hydrazine)

The imidazo[1,2-a]pyridine core is an intrinsic fluorophore, exhibiting strong fluorescence with high quantum yields due to its π-conjugated bicyclic structure. ijrpr.comnih.gov This inherent luminescent property makes it an excellent platform for the design of fluorescent probes and chemosensors. researchgate.netresearchgate.net The photophysical properties, such as absorption and emission wavelengths, can be finely tuned by introducing various substituents onto the heterocyclic ring. tandfonline.com

Derivatives of imidazo[1,2-a]pyridine have been developed as chemosensors for a variety of analytes, including metal ions like Fe³⁺, Hg²⁺, and Zn²⁺, as well as environmentally and biologically significant molecules. rsc.orgrsc.orgnih.govresearchgate.net The sensing mechanism often involves processes like intramolecular charge transfer (ICT), photoinduced electron transfer (PET), or excited-state intramolecular proton transfer (ESIPT). researchgate.nettandfonline.com

Specifically, probes have been designed for the detection of hydrazine (N₂H₄), a highly toxic and environmentally hazardous chemical. researchgate.netresearchgate.netciac.jl.cn A common strategy involves incorporating a recognition site that reacts specifically with hydrazine, leading to a measurable change in the fluorescence signal. For example, a dicyanovinyl group attached to a fluorophore can react with hydrazine to form a hydrazone, which disrupts the ICT process and causes a significant shift in the fluorescence emission, often accompanied by a visible color change. researchgate.net This reaction-based sensing provides high selectivity and sensitivity. Probes based on the imidazo[1,2-a]pyridine scaffold have demonstrated the ability to detect hydrazine at very low concentrations, with detection limits reported in the parts-per-billion (ppb) range. researchgate.netresearchgate.netnih.gov

Table 2: Imidazo[1,2-a]Pyridine-Based Fluorescent Probes

Probe Target Sensing Mechanism Observable Change Detection Limit (LOD) Reference
Hydrazine (N₂H₄) Reaction with dicyanovinyl group, ICT inhibition Fluorescence enhancement, color change 0.11 ppb researchgate.net
Hydrazine (N₂H₄) Reaction with maleimide (B117702) recognition group Colorimetric and Fluorescent change 9.1 ppb researchgate.net
Fe³⁺ / Hg²⁺ Chelation Turn-on (Fe³⁺) / Turn-off (Hg²⁺) fluorescence 4.0 ppb (Fe³⁺), 1.0 ppb (Hg²⁺) rsc.orgnih.gov
Zn²⁺ Chelation, ICT Fluorescence enhancement, bathochromic shift 6.8 x 10⁻⁸ M rsc.org

Investigation in Material Science: Optoelectronic Properties and Ligand Design

The excellent photophysical properties of imidazo[1,2-a]pyridines extend their utility into the realm of material science. ijrpr.comorganic-chemistry.org Their strong fluorescence, high thermal stability, and tunable electronic characteristics make them promising candidates for optoelectronic applications, such as in Organic Light Emitting Diodes (OLEDs). ijrpr.comresearchgate.net

The optoelectronic properties are highly dependent on the molecular structure, particularly the nature and position of substituents on the imidazo[1,2-a]pyridine core. researchgate.net Attaching electron-donating and electron-accepting groups to the scaffold can create donor-π-acceptor (D-π-A) systems, which are crucial for tuning the emission color and efficiency of organic emitters. researchgate.net For instance, triphenylamine (B166846) (a donor) and dicyanovinyl (an acceptor) groups have been incorporated into imidazo[1,2-a]pyridine structures to modulate their intramolecular charge transfer characteristics and shift their emission wavelengths. researchgate.net Research has shown that these compounds can exhibit deep-blue to white light emission in the solid state, a desirable feature for display and lighting technologies. ijrpr.com

Furthermore, the nitrogen atoms within the imidazo[1,2-a]pyridine ring system make it an effective ligand for coordinating with metal ions. This property is valuable in designing new materials where the organic ligand dictates the photophysical or electronic properties of the resulting metal complex. The ability to functionalize the C-3 position with groups like hydrazinylmethyl allows for the creation of multidentate ligands, which can form stable complexes with various metals for applications in light-emitting materials, sensors, or photocatalysis. ijrpr.comorganic-chemistry.org

Theoretical Ligand Design for Biological Targets (Mechanism of action studies in vitro, without clinical trials)

The imidazo[1,2-a]pyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous marketed drugs with a wide spectrum of biological activities, including sedative, anti-ulcer, and cardiotonic effects. nih.govresearchgate.net This has spurred extensive research into designing new derivatives as potential therapeutic agents. researchgate.net

Theoretical and computational studies, such as those employing density functional theory (DFT), play a crucial role in the rational design of new ligands for specific biological targets. rsc.org These in silico methods allow researchers to predict how modifications to the imidazo[1,2-a]pyridine core will affect the molecule's shape, electronic properties, and potential interactions with a target protein's active site. For example, DFT calculations can help elucidate the mechanism of action of fluorescent probes by modeling the changes in molecular orbitals upon binding to an analyte. researchgate.netnih.gov

In the context of drug discovery, theoretical studies guide the synthesis of novel compounds that are then evaluated through in vitro assays. These studies might investigate a compound's ability to inhibit a specific enzyme or bind to a particular receptor. For instance, imidazo[1,2-a]pyridine derivatives have been identified as potential inhibitors for various kinases. nih.gov The hydrazinylmethyl group can serve as a key interaction point or as a synthetic handle to attach other pharmacophores, enabling the systematic exploration of the structure-activity relationship (SAR) to optimize ligand binding and biological activity.

Application in Catalysis and Organometallic Chemistry

The imidazo[1,2-a]pyridine framework has found applications in the fields of catalysis and organometallic chemistry, primarily through its use as a ligand. organic-chemistry.org The nitrogen atoms in the bicyclic system can coordinate to transition metals, forming stable organometallic complexes. The specific electronic and steric properties of the ligand can be modified by substitution on the ring, which in turn influences the catalytic activity of the metal center.

While many synthetic methods for imidazo[1,2-a]pyridines themselves require metal catalysts (e.g., copper, palladium, iron), the resulting heterocycles can be used to create new catalysts. organic-chemistry.orgorganic-chemistry.org The introduction of a coordinating group, such as the hydrazinylmethyl moiety at the C-3 position, can create bidentate or multidentate ligands. These ligands can chelate to a metal center, enhancing the stability and modifying the reactivity of the resulting catalytic complex.

Although direct catalytic applications of this compound are not extensively documented, the broader class of functionalized imidazo[1,2-a]pyridines serves as a platform for developing new catalytic systems. For example, multicomponent reactions to synthesize these scaffolds are often catalyzed by various Lewis or Brønsted acids, and sometimes by nanoparticles. researchgate.net The development of catalyst-free synthetic methods is also an active area of research, aligning with the principles of green chemistry. nih.gov

Future Perspectives and Research Challenges

Development of Asymmetric Synthesis Methodologies for Chiral Derivatives

A significant frontier in the evolution of 3-(Hydrazinylmethyl)imidazo[1,2-a]pyridine chemistry is the development of asymmetric synthetic routes. Chirality is a critical determinant of pharmacological activity, and the synthesis of enantiomerically pure compounds is often essential for improving therapeutic efficacy and reducing off-target effects. Future research must focus on creating stereoselective methods to introduce chiral centers into the imidazo[1,2-a]pyridine (B132010) core or its side chains. This could involve the use of chiral catalysts, auxiliaries, or starting materials to control the three-dimensional arrangement of atoms. Establishing robust asymmetric methodologies will be pivotal for exploring the full therapeutic potential of chiral derivatives and understanding their specific interactions with biological targets.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms represents a major opportunity for the production of imidazo[1,2-a]pyridine derivatives. researchgate.net Automated flow synthesis can offer improved reaction control, enhanced safety, and greater scalability. researchgate.net For the synthesis of this compound and its analogues, flow chemistry could enable precise control over reaction parameters, potentially leading to higher yields and purity while minimizing reaction times. researchgate.net Integrating these technologies with high-throughput experimentation and purification systems will accelerate the discovery-synthesis-testing cycle, allowing for the rapid generation and evaluation of compound libraries to identify new drug leads. researchgate.net

Discovery of Novel Reactivity Patterns and Unprecedented Transformations

While the imidazo[1,2-a]pyridine core is well-studied, the unique reactivity of the 3-(Hydrazinylmethyl) substituent remains an area ripe for exploration. Future research should aim to uncover novel reactivity patterns and unprecedented chemical transformations involving this moiety. The hydrazine (B178648) group can participate in a variety of reactions, such as condensation with carbonyl compounds to form hydrazones or cyclization to generate new heterocyclic systems. Furthermore, advancements in C-H functionalization, driven by visible light photoredox catalysis, offer new strategies to modify the core structure at various positions. nih.govmdpi.com Exploring these reactions could lead to the synthesis of structurally complex and diverse molecules with unique properties that are inaccessible through current methods. researchgate.net

Advanced Theoretical Modeling and Machine Learning for Property Prediction

Computational approaches are becoming indispensable in modern drug discovery. Advanced theoretical modeling, including Density Functional Theory (DFT) and molecular docking, can provide deep insights into the structural, electronic, and biological properties of this compound derivatives. nih.govnih.govacs.org These methods can be used to predict how modifications to the scaffold will affect its binding affinity to specific biological targets, such as protein kinases or G-protein coupled receptors. nih.govnih.gov

Furthermore, the application of machine learning (ML) models for predicting physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties holds immense promise. nih.govchemrxiv.orgyoutube.com By training ML algorithms on existing datasets of imidazo[1,2-a]pyridine compounds, researchers can develop predictive models to screen virtual libraries, prioritizing candidates with desirable drug-like properties for synthesis and testing. youtube.com A key challenge will be ensuring the robustness of these models, particularly for out-of-distribution data, to accurately predict the properties of novel chemical entities. chemrxiv.org

Design of Multi-Targeted Scaffolds based on this Core

The imidazo[1,2-a]pyridine scaffold is recognized for its ability to interact with multiple biological targets, making it an ideal starting point for the design of multi-targeted ligands. researchgate.netmdpi.com Such compounds, which can modulate several disease-related pathways simultaneously, are a promising strategy for treating complex diseases like cancer. nih.gov The this compound core can be strategically decorated with various pharmacophores to create single molecules capable of inhibiting multiple targets, such as different protein kinases. nih.gov The challenge lies in achieving the desired activity profile and optimizing the balance of potency against each target while maintaining favorable pharmacokinetic properties.

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Assigns regioselectivity (e.g., C-3 substitution vs. C-2) via chemical shifts (e.g., δ 8.25–8.19 ppm for imidazo[1,2-a]pyridine protons ).
  • HRMS : Confirms molecular weight (e.g., m/z 240.27 for fluorophenyl derivatives ).
  • FT-IR : Identifies functional groups (e.g., C=N stretches at ~1600 cm⁻¹ ).

How can researchers resolve contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives?

Advanced Research Question
Discrepancies often arise from assay variability or structural nuances. Mitigation strategies include:

  • Standardized bioassays : Use identical cell lines (e.g., MCF-7 for anticancer studies ) and control compounds (e.g., zolpidem for GABA activity ).
  • Meta-analysis : Compare substituent effects across studies (e.g., bromo vs. chloro analogues ).
  • Crystallography : Resolve structural ambiguities (e.g., excited-state intramolecular proton transfer in imidazo[1,2-a]pyridines ).

What advantages do multicomponent reactions offer over stepwise synthesis for imidazo[1,2-a]pyridines?

Basic Research Question
Multicomponent reactions (e.g., Rousseau-Adib method ):

  • Efficiency : Combine precursors (2-aminopyridine, aldehydes, isonitriles) in one pot.
  • Sustainability : Catalyst-free aqueous conditions reduce waste .
  • Diversity : Generate libraries (e.g., 3-amino derivatives) for high-throughput screening .

How does catalyst choice impact regioselectivity in Friedel-Crafts acylations of imidazo[1,2-a]pyridines?

Advanced Research Question
AlCl₃ preferentially activates C-3 due to its strong Lewis acidity, directing acylation via σ-complex intermediates. Computational studies show lower activation energy for C-3 vs. C-2 acylation (ΔΔG‡ = ~3 kcal/mol ). Alternatives like FeCl₃ may shift regioselectivity but require solvent optimization. Validate selectivity using NOESY (nuclear Overhauser effect) to confirm substitution patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.